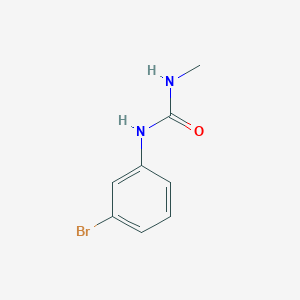

1-(3-Bromophenyl)-3-methylurea

Beschreibung

Historical Context and Significance of Urea (B33335) Pharmacophores in Medicinal Chemistry

The journey of urea in science began with its discovery in urine by H.M. Rouelle in 1773. bris.ac.uk However, its role in the annals of chemistry was cemented in 1828 when Friedrich Wöhler synthesized urea from inorganic precursors, specifically by heating ammonium (B1175870) cyanate (B1221674). bris.ac.ukacs.orgureaknowhow.com This landmark achievement is widely considered the dawn of organic chemistry, as it dismantled the prevailing theory of vitalism, which posited that organic compounds could only be generated by living organisms. bris.ac.ukacs.org

The transition of urea from a historical chemical curiosity to a pillar of medicinal chemistry began in the late 19th and early 20th centuries. In 1864, Adolf Bayer's reaction of urea with malonic acid produced barbituric acid, the parent compound of the barbiturate (B1230296) class of drugs that would later be developed as hypnotics and sedatives. bris.ac.ukureaknowhow.com Early in the 20th century, researchers at Bayer identified that a colorless derivative of trypan red, which contained a urea moiety, exhibited potent activity against trypanosomes, the parasites responsible for sleeping sickness. nih.gov This discovery led to the development of Suramin, a complex urea-containing drug still used today. nih.gov

The significance of the urea pharmacophore lies in its exceptional hydrogen bonding capabilities. nih.govresearchgate.net The urea functional group, with its two N-H groups acting as hydrogen bond donors and its carbonyl oxygen atom serving as an excellent hydrogen bond acceptor, can form multiple stable bonds with proteins, enzymes, and other biological receptors. nih.govresearchgate.net This ability to establish specific and robust drug-target interactions is fundamental to a compound's biological activity. nih.gov Consequently, the urea motif has been incorporated into a wide array of therapeutic agents to modulate potency and selectivity, and to improve drug-like properties in anticancer, antibacterial, anticonvulsant, and anti-HIV agents, among others. nih.gov

The 1-(3-Bromophenyl)-3-methylurea Structural Framework within N-Arylurea Research

Within the broad and diverse class of N-arylureas, the specific compound This compound represents a distinct entity defined by its unique substitution pattern. The structure is built upon an N-aryl-N'-alkyl urea core. While diarylureas have been extensively studied, N-alkyl-N'-aryl ureas are also a significant subclass in drug discovery. ncl.ac.uknih.gov Understanding the conformation and properties of these asymmetrically substituted ureas is crucial for the rational design of new bioactive compounds. nih.gov

The structural framework of this compound consists of three key components:

The Urea Moiety (-NH-CO-NH-): This central component is the primary pharmacophore, responsible for forming key hydrogen bond interactions with biological targets. researchgate.net

The 3-Bromophenyl Group: An aromatic ring substituted with a bromine atom at the meta position. The phenyl group itself is a common feature in N-arylureas, often involved in hydrophobic and π-π stacking interactions within receptor binding sites. The bromine substituent significantly alters the electronic properties of the phenyl ring and can serve as a handle for further chemical modification.

The N'-methyl Group: A small alkyl group attached to the second nitrogen of the urea linker. The methylation pattern on the urea nitrogen atoms is known to significantly influence the molecule's conformational preferences, which in turn affects its ability to bind to a target. ncl.ac.uk

The specific arrangement of these components gives this compound its defined chemical identity and properties. While extensive research has focused on complex diarylureas like Sorafenib or phenylurea herbicides such as Metobromuron (B166326) (which has a para-bromo substitution and additional N-methoxy group), the specific research profile for this compound is less prominent, suggesting its potential role as a chemical intermediate or a fragment in the design of more complex molecules. chemicalbook.comresearchgate.netsciensage.info Its structure, however, places it squarely within the chemical space of N-arylureas, a territory that continues to be a rich source for the discovery of new drugs. nih.govacs.org

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H9BrN2O | bldpharm.com |

| Molecular Weight | 229.07 g/mol | bldpharm.com |

| CAS Number | 20940-44-7 | bldpharm.com |

| MDL Number | MFCD00027983 | bldpharm.com |

| SMILES | O=C(NC)NC1=CC=CC(Br)=C1 | bldpharm.com |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

20940-44-7 |

|---|---|

Molekularformel |

C8H9BrN2O |

Molekulargewicht |

229.07 g/mol |

IUPAC-Name |

1-(3-bromophenyl)-3-methylurea |

InChI |

InChI=1S/C8H9BrN2O/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) |

InChI-Schlüssel |

WSWUINCWBBKAGN-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)NC1=CC(=CC=C1)Br |

Herkunft des Produkts |

United States |

Synthetic Routes and Chemical Modifications of 1 3 Bromophenyl 3 Methylurea

Established Synthetic Pathways for N-Substituted Urea (B33335) Derivatives

The formation of the urea linkage (R₂N-C(O)-NR₂) is a fundamental transformation in organic chemistry. Several reliable methods have been developed for the synthesis of N-substituted ureas, ranging from classical reactions to modern catalytic systems. These pathways often involve the reaction of an amine-containing precursor with a carbonyl source. researchgate.net

Nucleophilic Addition Approaches

Nucleophilic addition reactions are a cornerstone for the synthesis of N-substituted ureas. These methods typically involve the attack of a nucleophilic amine on an electrophilic carbonyl-containing species, such as an isocyanate or a related derivative. researchgate.netresearchgate.net

One of the most common and direct methods is the reaction of an amine with an isocyanate. wikipedia.org This reaction is generally high-yielding and proceeds under mild conditions. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the urea derivative.

RNCO + R'₂NH → (R'₂N)(R(H)N)CO wikipedia.org

Another widely used nucleophilic addition strategy involves the reaction of amines with a cyanate (B1221674) salt, such as potassium cyanate, often in an aqueous or mixed-solvent system. researchgate.netrsc.org This approach avoids the direct handling of potentially hazardous isocyanates by generating them in situ or by proceeding through a related reactive intermediate. A simple and efficient method has been developed for the synthesis of various N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water, which often allows for easy product isolation via filtration. rsc.org

Phenyl carbamates can also serve as effective precursors. In a mild and efficient process, phenyl carbamates are treated with a stoichiometric amount of an amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperature. The amine displaces the phenoxy group through nucleophilic attack, generating the desired urea derivative in high yield. google.com This method is advantageous as it avoids harsh reagents like phosgene (B1210022). google.com

| Precursor 1 | Precursor 2 | Key Reaction Type | Advantages |

| Isocyanate | Amine | Nucleophilic Addition | High yield, mild conditions wikipedia.org |

| Amine | Potassium Cyanate | Nucleophilic Addition | Avoids handling isocyanates, often uses water as a solvent rsc.org |

| Phenyl Carbamate (B1207046) | Amine | Nucleophilic Acyl Substitution | Avoids phosgene, mild conditions google.com |

Specific Synthesis of Bromophenyl Urea Analogues

The synthesis of bromophenyl urea analogues, such as 1-(3-bromophenyl)-3-methylurea, typically employs the general strategies for N-substituted ureas, starting with a bromo-substituted aniline (B41778).

For instance, the synthesis of 1-(3-bromophenyl)urea has been demonstrated by reacting 3-bromoaniline (B18343) with potassium isocyanate in water. rsc.org To obtain the target molecule, this compound, this reaction would be adapted by reacting 3-bromoaniline with methyl isocyanate, or conversely, by reacting methylamine (B109427) with 3-bromophenyl isocyanate.

The requisite 3-bromophenyl isocyanate can be prepared from 3-bromoaniline by reacting it with phosgene or a phosgene equivalent like triphosgene. wikipedia.orgasianpubs.org Once formed, the isocyanate is then reacted with methylamine in a suitable solvent to yield this compound. This two-step sequence is a standard and reliable method for producing unsymmetrical ureas. asianpubs.org

A patent describes a method for synthesizing phenylurea herbicides, including 3-(4-bromophenyl)-1,1-dimethyl urea, by reacting a substituted phenyl isocyanate intermediate with a dimethylamine (B145610) salt in the presence of an organic base. google.com This approach could be readily adapted for the synthesis of the N-methyl analogue by using a methylamine salt.

| Starting Material 1 | Starting Material 2 | Resulting Analogue | Reference |

| 3-Bromoaniline | Potassium Isocyanate | 1-(3-Bromophenyl)urea | rsc.org |

| 4-Bromophenyl isocyanate | Aryl amine | Diaryl ureas | asianpubs.org |

| Substituted Phenyl Isocyanate | Dimethylamine salt | 3-(substituted-phenyl)-1,1-dimethyl ureas | google.com |

Strategies for Derivatization and Scaffold Functionalization

The this compound scaffold possesses multiple sites for chemical modification, making it an attractive starting point for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery and materials science. nih.govnih.gov The primary sites for derivatization are the phenyl ring and the urea nitrogen atoms.

The bromine atom on the phenyl ring is a particularly versatile handle for functionalization. It can readily participate in a wide range of palladium-catalyzed cross-coupling reactions. For example, Suzuki, Stille, or Negishi couplings can be used to form new carbon-carbon bonds, attaching various alkyl or aryl groups. Similarly, Buchwald-Hartwig amination can introduce new carbon-nitrogen bonds, allowing for the attachment of a diverse array of amines.

The phenylurea scaffold itself is a key feature in many biologically active molecules, including kinase inhibitors used in oncology. asianpubs.orgnih.gov Derivatization strategies often focus on modifying the substituents on the phenyl ring to optimize interactions with biological targets. For example, in the design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a phenyl urea scaffold was used, and modifications were made to the peripheral phenyl ring to explore the effects of different substituents on inhibitor potency. nih.gov

Further functionalization can occur at the urea nitrogens. While the N-H bond of the methyl-substituted nitrogen is less reactive, the N-H bond adjacent to the bromophenyl group can be deprotonated and alkylated or arylated under appropriate conditions. Palladium-catalyzed N-arylation of ureas has been developed as a method to create unsymmetrical N,N'-diarylureas. organic-chemistry.org

Research into new anticancer agents has involved the synthesis of complex diaryl ureas where one of the phenyl rings is extensively functionalized. For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized with various moieties attached to a core structure to evaluate their antiproliferative activity. nih.govresearchgate.net This highlights a common strategy where the core urea linkage and one phenyl ring are kept constant while the other terminal phenyl group is varied to probe biological activity. nih.govresearchgate.net

| Modification Site | Reaction Type | Potential Modification | Purpose |

| Bromine on Phenyl Ring | Palladium Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Introduction of new aryl, alkyl, or amino groups | Explore SAR, modify solubility and electronic properties nih.gov |

| Phenyl Ring (H atoms) | Electrophilic Aromatic Substitution | Nitration, Halogenation, Acylation | Introduce new functional groups |

| Urea N-H | N-Arylation, N-Alkylation | Attachment of new aryl or alkyl groups | Create more complex urea structures, modulate hydrogen bonding capacity organic-chemistry.org |

| Overall Scaffold | Synthesis of Analogues | Varying substituents on the terminal phenyl ring | Develop new biologically active compounds nih.govresearchgate.net |

Molecular Interactions and Biological Activity Profiles of 1 3 Bromophenyl 3 Methylurea Analogues

Overview of Reported Biological Effects of Urea (B33335) Derivatives

Urea derivatives represent a significant class of compounds in medicinal chemistry, known for their wide array of biological activities. nih.govchemicaljournal.inwisdomlib.org The urea functional group is a key structural feature that can form stable hydrogen bonds with various biological targets like proteins and receptors, which is crucial for their pharmacological effects. nih.gov This has led to the incorporation of the urea moiety in the development of a diverse range of therapeutic agents, including those with anticancer, antibacterial, anticonvulsant, and anti-HIV properties. nih.govchemicalbook.com

Investigation of Molecular Targets and Mechanism of Action Studies

Urea-based compounds, particularly bis-aryl ureas, are a prominent class of protein kinase inhibitors, which are critical in treating cancer and inflammatory diseases. researchgate.netnih.gov The urea group is adept at forming hydrogen bond interactions within the catalytic cleft of kinases. researchgate.net

Several urea-based kinase inhibitors have advanced to clinical trials. researchgate.netnih.gov These compounds target a variety of kinases, including:

Raf-1 Kinase: The discovery of sorafenib, a bi-aryl urea, was a significant milestone. It demonstrated potent inhibition of Raf-1 kinase and was developed by optimizing a 3-thienyl urea lead compound. researchgate.net Sorafenib also inhibits other kinases like VEGFR and PDGFR. frontiersin.org

p38 MAP Kinase: Diaryl urea compounds can inhibit p38 MAP kinase by stabilizing a conformation of the enzyme that is not compatible with ATP binding. columbia.edu This mechanism involves a significant conformational change in the DFG motif of the kinase. columbia.edu

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): A series of N-(aromatic)-N'-{4-[(6,7-dimethoxyquinazolin-4-yl)oxy]phenyl}urea derivatives have been identified as potent and selective inhibitors of VEGFR-2 tyrosine kinase activity. acs.org

Epidermal Growth Factor Receptor (EGFR): Diaryl urea derivatives have been synthesized and shown to be effective inhibitors of EGFR. mdpi.comnih.gov For example, 4-aminoquinazolinyl-diaryl urea derivatives demonstrated significant cytotoxic activity against various cancer cell lines, with some compounds being more potent than sorafenib. mdpi.com

LIM Kinase (Limk): Bis-aryl ureas have been developed as potent and selective inhibitors of LIM kinase, which is involved in cell invasion and migration. acs.org

Rho Kinase (ROCK): Urea-based ROCK inhibitors have shown potential as treatments for glaucoma. acs.org

Other Kinases: Urea derivatives have also shown inhibitory activity against Bcr-Abl, PDGFR kinases, and a range of other kinases like Zap70, c-src, and Mink1. capes.gov.brexlibrisgroup.complos.org

Table 1: Examples of Urea Derivatives and their Kinase Inhibition Profiles

| Compound Class | Target Kinase(s) | Reported Activity |

|---|---|---|

| Diaryl Ureas | Raf-1, VEGFR, PDGFR | Potent inhibition, with some compounds like Sorafenib approved for clinical use. researchgate.netfrontiersin.org |

| Pyrazole-Ureas | p38 MAP Kinase | Inhibit by stabilizing an inactive kinase conformation. columbia.edu |

| Quinazoline Ureas | VEGFR-2 | Low nanomolar inhibition of enzymatic activity. acs.org |

| 4-Aminoquinazolinyl-Diaryl Ureas | EGFR | Significant cytotoxicity against cancer cell lines. mdpi.com |

| Bis-aryl Ureas | LIM Kinase | Potent and selective inhibition. acs.org |

| Urea-based compounds | Rho Kinase | Potential as antiglaucoma agents. acs.org |

Urea derivatives have been found to modulate the activity of several enzymes beyond kinases.

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a therapeutic strategy for managing inflammation and pain. nih.govmdpi.com Sulfonyl urea and benzoxazolone-5-urea derivatives have been identified as potent sEH inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.govmdpi.comresearchgate.net The urea moiety is considered a primary pharmacophore for sEH inhibition. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key target in cancer immunotherapy. nih.govnih.gov Phenyl urea derivatives have been developed as selective and potent IDO1 inhibitors, with some exhibiting IC50 values in the sub-micromolar range. nih.govnih.gov For instance, compounds with N,N-diphenylurea and triazole structures have shown promising IDO1 inhibitory activity. frontiersin.orgingentaconnect.com

Urease: Urea and thiourea (B124793) derivatives are known inhibitors of urease, an enzyme implicated in diseases caused by ureolytic bacteria. nih.govnih.govresearchgate.net Some synthetic urea derivatives have demonstrated urease inhibitory activity superior to standard inhibitors like acetohydroxamic acid. nih.gov The inhibitory potency can be influenced by substituents on the phenyl ring, with methoxy (B1213986) and fluoro groups showing promise. nih.gov

Table 2: Urea Derivatives as Modulators of sEH, IDO1, and Urease

| Enzyme Target | Compound Class | Key Findings |

|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | Sulfonyl Ureas, Benzoxazolone-5-ureas | Potent inhibition with IC50 values in the nanomolar range. nih.govmdpi.comresearchgate.net |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Phenyl Ureas, N,N-diphenylurea-triazoles | Selective and potent inhibition with sub-micromolar IC50 values. nih.govnih.govfrontiersin.org |

| Urease | Urea and Thiourea Derivatives | Good to moderate inhibitory activity, with some compounds exceeding the potency of standard inhibitors. nih.govnih.gov |

The urea scaffold is instrumental in modulating cellular signaling pathways, often through the inhibition of kinases that are central to these pathways. researchgate.net By inhibiting kinases like Raf, p38, and VEGFR, urea derivatives can interfere with signaling cascades that control cell proliferation, inflammation, and angiogenesis. researchgate.netcolumbia.eduacs.org For example, the inhibition of the RhoA/ROCK pathway by urea-based compounds affects stress fiber formation and cell contraction. acs.org The ability of diaryl ureas to induce a specific inactive conformation in p38 MAP kinase is a clear example of how these small molecules can modulate protein function and, consequently, cellular signaling. columbia.edu

Phenylurea compounds are widely used as herbicides due to their ability to inhibit photosynthesis. nies.go.jpumn.eduwikipedia.org Their primary mechanism of action is the disruption of the photosynthetic electron transport chain at the photosystem II (PSII) complex. nies.go.jpoup.com They bind to the D1 protein within PSII, blocking the transfer of electrons. unl.edu This blockage not only halts the production of energy in the plant but can also lead to the formation of toxic secondary substances, causing rapid cell death. umn.edu The herbicidal activity and persistence in soil are well-documented for phenylurea derivatives like diuron (B1670789) and linuron (B1675549). umn.eduakjournals.com

Antimicrobial and Antipathogenic Activity Research

Urea and thiourea derivatives have been investigated for their antimicrobial properties. chemicaljournal.inchemicalbook.com Their activity is often linked to the inhibition of essential microbial enzymes. For instance, the inhibition of urease is a key strategy against pathogenic bacteria like Helicobacter pylori, which relies on this enzyme for survival in the stomach. tandfonline.com Various substituted urea and thiourea compounds have shown significant urease inhibitory effects, making them potential candidates for treating infections caused by such pathogens. nih.govtandfonline.com Some phenylurea derivatives have also been reported to possess general antifungal and antibacterial activity. chemicalbook.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Elucidating Structural Determinants for Biological Efficacy

The biological activity of phenylurea compounds is intrinsically linked to their molecular structure. nih.gov The urea (B33335) functionality is a key pharmacophore, capable of forming stable hydrogen bonds with various biological targets like proteins and receptors. nih.gov This interaction is crucial for the compound's biological action. nih.gov The efficacy of these compounds can be modulated by altering the substituents on the urea moiety and the phenyl ring. nih.govresearchgate.net

In the context of 1-(3-Bromophenyl)-3-methylurea, the key structural components influencing its biological activity are the 3-bromophenyl group, the methyl group, and the central urea linkage. The bromine atom at the meta-position of the phenyl ring significantly impacts the electronic and steric properties of the molecule, which in turn affects its binding affinity to target proteins. ucl.ac.be The methyl group on the urea nitrogen also plays a role in defining the compound's conformational preferences and, consequently, its biological profile. nih.gov

Research on related phenylurea derivatives has provided insights into the structural requirements for various biological activities. For instance, in a series of 1,2,3-triazole-cored structures tethering aryl urea, the nature and position of substituents on the phenyl ring were found to be critical for their cytotoxic activity against cancer cell lines. mdpi.com Specifically, compounds with electron-withdrawing groups often exhibit enhanced potency. mdpi.com

The following table summarizes the structural features of this compound and their general contribution to biological activity based on studies of analogous compounds.

| Structural Feature | General Contribution to Biological Efficacy |

| Phenyl Ring | Provides a scaffold for substitution, influencing lipophilicity and electronic properties. |

| Bromine at position 3 | Acts as a halogen substituent, impacting binding affinity and metabolic stability. |

| Urea Moiety (-NH-CO-NH-) | Forms crucial hydrogen bonds with biological targets. nih.gov |

| Methyl Group (-CH3) | Affects solubility, conformational flexibility, and steric interactions at the binding site. nih.gov |

Impact of Halogen Substitution Patterns on Activity

The presence, type, and position of halogen substituents on the phenyl ring of phenylurea derivatives are critical determinants of their biological activity. researchgate.net Halogen atoms can influence a molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion, and target-binding affinity. ucl.ac.be

In studies of various phenylurea compounds, the following trends have been observed regarding halogen substitution:

Increased Number of Halogens: Generally, an increase in the number of halogen atoms on the phenyl ring leads to higher retention in soil, suggesting increased lipophilicity. researchgate.net

Type of Halogen: The nature of the halogen atom is also significant. For instance, in some series of compounds, bromine substitution has been shown to be preferable to chlorine or iodine for achieving high affinity for specific receptors. ucl.ac.be In other cases, bromine-substituted compounds have demonstrated potent inhibitory activity. doi.org

Position of Halogen: The position of the halogen substituent (ortho, meta, or para) can dramatically alter the biological activity. For example, in a study of phenylurea-pyridinium derivatives as urease inhibitors, an ortho-bromo substitution on the phenyl ring resulted in the strongest inhibitory activity. doi.org

The table below illustrates the impact of different halogen substitutions on the biological activity of phenylurea derivatives, as reported in various studies.

| Compound Series | Halogen Substituent and Position | Observed Impact on Activity | Reference |

| Phenylurea Herbicides | Increasing number of halogens (e.g., Diuron (B1670789) vs. Monuron) | Increased sorption to soil. researchgate.net | researchgate.net |

| Phenylurea-pyridinium Derivatives | Ortho-Bromo | Strongest urease inhibitory activity. doi.org | doi.org |

| 1-Benzhydryl-3-phenylurea Derivatives | Para-Bromo | Preferred substituent for high affinity to the CB1 cannabinoid receptor. ucl.ac.be | ucl.ac.be |

| Thiazole Derivatives | 4-Bromo on aniline (B41778) moiety | Selective cytotoxic activity against HCT-116 and HeLa cell lines. acs.org | acs.org |

Role of Urea Moiety Substitution and Conformational Aspects

The urea moiety is a cornerstone of the biological activity of phenylurea compounds, primarily due to its ability to act as both a hydrogen bond donor and acceptor. nih.govmdpi.com Substitutions on the nitrogen atoms of the urea group can significantly influence the molecule's conformational preferences, solubility, and interactions with biological targets. nih.gov

The introduction of a methyl group, as seen in this compound, can disrupt the planarity of the molecule and alter its conformational equilibrium. nih.gov This can lead to changes in solubility and binding affinity. For example, N-methylation of some aromatic amides has been utilized to modulate biological activity. nih.gov

The conformation of the urea derivative is critical for its biological function. Phenylureas generally prefer a trans,trans conformation in both solution and solid states. nih.gov However, N-methylation can induce a shift to a cis,cis conformation. nih.gov This conformational flexibility allows the molecule to adopt the most favorable orientation for binding to its target. researchgate.net

Studies have shown that the replacement of the urea oxygen with a sulfur atom to form a thiourea (B124793) can also impact biological activity. In some cases, this substitution increases affinity for a target, while in others, it leads to a decrease. ucl.ac.bemdpi.com

Computational Approaches to SAR/QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. creative-biolabs.com These computational tools are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. creative-biolabs.comopen.ac.uk

Various QSAR approaches can be applied to study phenylurea derivatives:

1D-QSAR: Correlates activity with global molecular properties like logP and pKa. creative-biolabs.com

2D-QSAR: Uses 2D structural patterns and connectivity indices to predict activity. creative-biolabs.com

3D-QSAR: Considers the 3D structure of the molecule and its interaction fields. creative-biolabs.com

For phenylurea herbicides, QSAR models have been developed to predict their reactivity and degradation. researchgate.net These models often use descriptors such as Hammett constants to quantify the electronic effects of substituents on the aromatic ring. researchgate.net The TOPological Sub-Structural MOlecular DEsign (TOPS-MODE) approach has also been successfully used to model the soil sorption coefficient of phenylurea herbicides, providing insights into the contribution of different molecular fragments to this property. researchgate.net

Molecular docking, a key component of many QSAR studies, can provide further insight into the binding modes of phenylurea derivatives with their target proteins. dovepress.com By visualizing the interactions between the ligand and the active site, researchers can rationalize the observed SAR and design more potent inhibitors. dovepress.com

The following table lists some of the computational methods used in the SAR/QSAR analysis of phenylurea and related compounds.

| Computational Method | Application in Phenylurea Research |

| QSAR Modeling | Predicting biological activity, toxicity, and environmental fate. open.ac.ukresearchgate.net |

| Molecular Docking | Visualizing binding modes and interactions with target proteins. dovepress.com |

| Conformational Analysis | Determining preferred molecular shapes and their influence on activity. nih.govresearchgate.net |

| TOP-MODE | Quantifying the contribution of molecular fragments to specific properties. researchgate.net |

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking Investigations for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 1-(3-Bromophenyl)-3-methylurea, and a biological target.

Prediction of Binding Affinities and Interaction Modes

Molecular docking studies have been utilized to predict the binding affinities and interaction modes of urea (B33335) derivatives. For instance, research on 3-(4-bromophenyl)-1-methoxy-1-methyl urea (BMM), a related compound, demonstrated its potential as an antimicrobial agent through molecular docking analysis. sciensage.infosciensage.info The study identified a maximum binding affinity with a binding energy of -6.46 kcal/mol and highlighted hydrogen bond interactions with specific amino acid residues (SER306, GLY364) in the protein 4MY1. sciensage.info Similarly, investigations into the inclusion complex of metobromuron (B166326), another phenylurea herbicide, with β-cyclodextrin have shown that the aromatic ring of the guest molecule is deeply included within the hydrophobic cavity of the host. researchgate.netuniv-soukahras.dz This interaction is stabilized by an intermolecular hydrogen bond, indicating the importance of both hydrophobic effects and hydrogen bonding in the complexation process. researchgate.netuniv-soukahras.dz

In other studies, various phenylimidazole derivatives containing a urea moiety have been evaluated as inhibitors for enzymes like Clostridioides difficile enoyl-acyl carrier protein (ACP) reductase II (FabK). nih.gov For example, compounds such as 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-((3-(trifluoromethyl)pyridin-2-yl)thio)thiazol-2-yl)urea exhibited significant inhibitory activity with IC50 values in the low micromolar range. nih.gov Furthermore, fragment-based approaches have been used to target inosine-5′-monophosphate dehydrogenase (IMPDH) from Mycobacterium tuberculosis, where compounds containing a bromophenyl group were synthesized and their binding modes analyzed through X-ray crystallography. acs.org

| Compound | Target | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| 3-(4-bromophenyl)-1-methoxy-1-methyl urea (BMM) | Protein 4MY1 | -6.46 | SER306, GLY364 |

| Metobromuron | β-cyclodextrin | -7.59 and -4. Kcal/mol | Not Specified |

Conformational Analysis within Binding Pockets

The conformation of a ligand within a binding pocket is crucial for its activity. Computational studies have shown that the cap region of monoacylglycerol lipases exhibits conformational plasticity, adopting both open and closed conformations that regulate access to the active site. nih.gov The binding of ligands can induce or stabilize specific conformations. For instance, the binding of fenofibric acid to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein can induce a conformational change by stabilizing a cryptic binding site. mdpi.com Similarly, the L3 loop of β-glucosidase can adopt different conformations, which in turn affects the entrance of the substrate-binding pocket. mdpi.com The analysis of RNA-ligand complexes has revealed that binding pockets are enriched with nitrogen bases, and the RNA can adopt specific conformations even in the absence of the ligand. nih.gov The study of glutamate (B1630785) receptors has also shown that these receptors undergo conformational changes upon ligand binding, transitioning between resting, active, and desensitized states. nih.gov

Quantum Mechanical (QM) and Density Functional Theory (DFT) Applications

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods provide detailed insights into the behavior of electrons and are used to predict a wide range of molecular properties.

Electronic Structure Elucidation

DFT calculations are widely used to understand the electronic structure of molecules. Studies on 3-(4-bromophenyl)-1-methoxy-1-methyl urea (BMM) have utilized the B3LYP functional with the 6-311++G(d,p) basis set to optimize the molecular geometry and analyze its electronic properties. sciensage.infosciensage.info The calculations revealed a global minimum energy of -3183.81 Hartrees for the optimized structure. sciensage.info The analysis of frontier molecular orbitals (HOMO and LUMO) is a key aspect of understanding the electronic behavior of a molecule. For a series of novel peptoids, the HOMO and LUMO energies were calculated using the B3LYP/6-311+G(d,p) level of theory, with the energy gap being a crucial parameter for assessing chemical reactivity and nonlinear optical properties. acs.org The electronic effects of substituents on nitroxide radicals have been assessed by examining the molecular electrostatic potential, which reflects the electron-donating or withdrawing features of the substituents. rsc.org

| Compound | Method | Property | Value |

|---|---|---|---|

| 3-(4-bromophenyl)-1-methoxy-1-methyl urea (BMM) | DFT/B3LYP/6-311++G(d,p) | Global Minimum Energy | -3183.81 Hartrees |

| Peptoid 1 | DFT/B3LYP/6-311+G(d,p) | HOMO Energy | -6.620 eV |

| Peptoid 1 | DFT/B3LYP/6-311+G(d,p) | LUMO Energy | -0.521 eV |

| Peptoid 1 | DFT/B3LYP/6-311+G(d,p) | Energy Gap | 6.099 eV |

Interaction Energy Quantification (e.g., Hydrogen Bonding)

DFT and other quantum mechanical methods are employed to quantify the strength of non-covalent interactions, such as hydrogen bonds. Natural Bond Orbital (NBO) analysis is a common technique used for this purpose. In the study of the metobromuron/β-cyclodextrin complex, NBO calculations were used to quantify the interaction energies of the hydrogen bonds. researchgate.netuniv-soukahras.dz Similarly, for a macrocyclic triurea complexed with various anions, the binding affinities were calculated at the B3LYP/6-311++G(d,p) level, revealing the strength of the hydrogen bonding interactions. nih.gov The study of resonance-assisted hydrogen bonds (RAHB) has shown that the strength of these interactions can be influenced by electron-donating or -withdrawing groups. mdpi.com Symmetry-adapted perturbation theory (SAPT) calculations have been used to decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, providing a deeper understanding of the nature of hydrogen bonds in nitroxide radical complexes. rsc.org

Spectroscopic Property Predictions

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. For 3-(4-bromophenyl)-1-methoxy-1-methyl urea (BMM), theoretical vibrational frequencies were calculated using the DFT/B3LYP/6-311++G(d,p) method and were found to be in good agreement with experimental FT-IR and FT-Raman spectra. sciensage.infosciensage.info The potential energy distribution (PED) analysis was used to assign the vibrational modes. sciensage.info Similar computational studies have been performed for other molecules, such as 1,3-propanediylbis(triphenylphosphonium) peroxydisulfate (B1198043) and various chalcone (B49325) derivatives, to predict their FT-IR and FT-Raman spectra. acs.orgsyncsci.com The prediction of NMR chemical shifts is another important application of DFT. For compounds like cinnamylideneacetophenone, DFT calculations have been used to predict ¹H and ¹³C NMR isotropic chemical shifts, which were then compared with experimental values. researchgate.net

Statistical Thermodynamic Calculations in Complexation Studies

Detailed research into the statistical thermodynamics of complexation for the specific compound this compound is not extensively available in the public domain. However, comprehensive computational studies have been conducted on the structurally similar compound, metobromuron [3-(p-bromophenyl)-1-methoxy-1-methylurea], which provides valuable insight into the methodologies and thermodynamic parameters that are likely to govern the complexation behavior of phenylurea derivatives. These studies often focus on the inclusion complex formation with host molecules like cyclodextrins.

Theoretical investigations into the complexation of metobromuron with β-cyclodextrin (β-CD) have utilized a range of computational methods, including semi-empirical (PM3), density functional theory (DFT), and hybrid ONIOM2 methods, to elucidate the thermodynamics of binding. These calculations are crucial for understanding the driving forces behind complex formation, such as hydrophobic interactions and hydrogen bonding.

The formation of a 1:1 inclusion complex between the guest molecule (metobromuron) and the host (β-CD) is typically analyzed. The orientation of the guest molecule within the host's cavity is a key factor, with studies indicating that the insertion of the aromatic ring into the hydrophobic cavity of β-CD is generally the most stable configuration.

Statistical thermodynamic calculations, often performed using the PM3 method, have demonstrated that the complexation process is enthalpically driven, characterized by a negative change in enthalpy (ΔH). This suggests that the formation of the inclusion complex is an energetically favorable process in the gas phase. The negative enthalpy change is a strong indicator of the stability of the resulting complex.

Key thermodynamic and energetic parameters calculated in these studies include the total optimized energy (heats of formation), binding energy (BE), and deformation energy of the substrate. The binding energy, in particular, provides a quantitative measure of the stability of the host-guest complex. For instance, negative binding energy values clearly indicate the formation of stable complexes.

The table below summarizes the types of thermodynamic and energetic data typically generated from such computational studies, using the metobromuron/β-cyclodextrin complex as an illustrative example.

| Parameter | Description | Typical Findings for Metobromuron/β-CD Complex |

| Binding Energy (BE) | The energy released upon the formation of the host-guest complex. A more negative value indicates a more stable complex. | Negative values confirm stable complex formation. Different orientations of the guest in the host cavity lead to different binding energies. |

| Enthalpy Change (ΔH) | The change in heat content of the system upon complexation. A negative ΔH indicates an exothermic and enthalpically driven process. | The complexation is favored by a negative enthalpy change, indicating an enthalpy-driven process. |

| Deformation Energy | The energy required to change the conformation of the guest and host molecules to fit together in the complex. | This value contributes to the overall energetics of complexation. |

| Intermolecular Interactions | Analysis of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. | The formation of intermolecular hydrogen bonds between the guest and host is a significant stabilizing factor. |

These computational approaches and the resulting thermodynamic data are essential for predicting the behavior of phenylurea compounds in complexation scenarios, which is relevant for applications in areas such as drug delivery and environmental remediation. While specific data for this compound is not presented, the principles and parameters derived from studies on analogous compounds provide a robust framework for its potential thermodynamic behavior in complexation.

Pre Clinical Research Models and Methodologies

In Vitro Cellular Models for Mechanism Elucidation

Cell Line-Based Studies for Target Interaction (e.g., protein-protein, kinase pathways)

The investigation of 1-(3-Bromophenyl)-3-methylurea and its analogs in cell line-based studies has provided insights into their interactions with various cellular targets, particularly within kinase pathways. While direct protein-protein interaction studies for this compound are not extensively detailed in the provided results, the research on structurally related compounds suggests a mechanism of action involving the inhibition of specific kinases.

Derivatives of phenylurea are often designed as kinase inhibitors. mdpi.commdpi.comdovepress.com For instance, research on Sorafenib, a complex molecule containing a phenylurea moiety, reveals its interaction with the active sites of receptor tyrosine kinases (RTKs) like B-Raf and VEGFR-2. mdpi.com Structural modifications of Sorafenib have been a key strategy to develop new targeted cancer agents that aim to enhance therapeutic efficiency by targeting overexpressed kinases. mdpi.com The urea (B33335) moiety, in conjunction with other structural features, is often essential for the anti-cancer properties of these compounds. mdpi.com

Studies on other complex molecules incorporating a phenylurea structure have shown potent inhibitory activity against various kinases. For example, certain 1,3-diphenylurea (B7728601) derivatives appended with aryl pyridine (B92270) have been identified as dual inhibitors of c-MET and VEGFR-2. rsc.org Similarly, the combination of a MET/ALK inhibitor, crizotinib, with a pan-class I PI3K inhibitor, BKM120, has shown efficacy in malignant pleural mesothelioma by inhibiting the activity of MET and PI3K, leading to decreased phosphorylation of downstream targets like AKT and ribosomal S6 kinase. nih.gov

Table 1: Examples of Phenylurea-Containing Compounds and their Kinase Targets

| Compound Class | Example Target Kinases | Cell Lines Used |

| Sorafenib Analogs | B-Raf, VEGFR-2 | HepG2, A549, HuCCA-1, MOLT-3, HL-60 |

| 1,3-Diphenylurea Derivatives | c-MET, VEGFR-2 | MCF-7, PC-3 |

| Quinoxaline Derivatives | FGFR1 | H460, B16-F10, Hela229, Hct116 |

| Thiazole Derivatives | Tubulin | HepG2, HCT-116, MCF-7, HeLa |

This table is generated based on data from multiple sources. mdpi.comdovepress.comrsc.orgacs.org

Studies on Cellular Processes (e.g., cell cycle analysis, apoptosis induction)

The impact of phenylurea derivatives on fundamental cellular processes such as the cell cycle and apoptosis has been a significant area of investigation. Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. umiamihealth.orgplos.orgnationwidechildrens.org

Studies on Sorafenib and its analogs have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cell lines. mdpi.com For example, specific triazole-cored analogs of Sorafenib were found to induce S and G2/M phase cell-cycle arrest in HepG2 cells, a profile similar to that of Sorafenib itself. mdpi.com

Apoptosis, or programmed cell death, is another critical process affected by these compounds. The induction of apoptosis can be quantified by methods such as Annexin V binding to phosphatidylserine. mdpi.com In HepG2 cells, treatment with Sorafenib and its analogs led to a dose-dependent increase in the apoptotic cell population. mdpi.com This suggests that the cytotoxic effects of these compounds are, at least in part, mediated through the activation of apoptotic pathways.

Research on other phenylurea-containing compounds has yielded similar findings. For instance, certain 1,3-diphenylurea derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells, leading to a halt in their growth in the G2/M phase and affecting the expression of apoptosis-related genes like p53, Bax, and caspases 3 and 9. rsc.org Similarly, treatment of malignant pleural mesothelioma cells with the PI3K inhibitor BKM120, alone or in combination with crizotinib, induced G2-M arrest and apoptosis. nih.gov The induction of apoptosis is a key mechanism by which many anticancer agents exert their effects. researchgate.netembopress.org

Table 2: Effects of Phenylurea Derivatives on Cell Cycle and Apoptosis

| Compound/Analog | Cell Line | Effect on Cell Cycle | Apoptosis Induction |

| Sorafenib Analogs | HepG2 | S and G2/M phase arrest | Yes, dose-dependent |

| 1,3-Diphenylurea Derivatives | MCF-7 | G2/M phase arrest | Yes |

| BKM120 (PI3K inhibitor) | Malignant Pleural Mesothelioma | G2-M arrest | Yes |

This table is generated based on data from multiple sources. mdpi.comrsc.orgnih.gov

Mechanistic Studies in Model Organisms (e.g., microbial strains, plant models related to photosynthesis)

The herbicidal properties of phenylurea compounds, including those structurally similar to this compound, are primarily attributed to their ability to inhibit photosynthesis. iaea.orgvkm.nosciensage.info The primary site of action is Photosystem II (PS II), where these compounds inhibit photosynthetic electron transport. iaea.orgvkm.no This disruption of a fundamental energy-producing process in plants leads to their death, which is the basis for their use as herbicides.

Metobromuron (B166326), which is 3-(4-bromophenyl)-1-methoxy-1-methylurea, is a known herbicide that acts by inhibiting photosynthetic electron transfer at PS II. vkm.no Studies on the metabolism of metobromuron in plants like potatoes and corn have identified metabolites such as 3-(4-bromophenyl)-1-methoxyurea, 3-(4-bromophenyl)-1-methylurea, and 4-bromophenylurea. nih.gov The differential mobility and distribution of various urea herbicides within plant systems have also been studied. nih.gov

In microbial systems, certain bacterial strains have been shown to degrade phenylurea herbicides. For example, Variovorax sp. strain SRS16 can mineralize the herbicide linuron (B1675549), which is structurally related to this compound. nih.gov The degradation pathway begins with the hydrolysis of linuron to 3,4-dichloroaniline (B118046) (DCA) and N,O-dimethylhydroxylamine. nih.gov

Analytical Characterization and Environmental Transformation Studies

Spectroscopic Analysis in Compound Characterization and Research

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(3-bromophenyl)-3-methylurea. Techniques such as NMR, IR, Raman, UV-Vis, and Mass Spectrometry each provide unique and complementary information about the compound's atomic connectivity and functional groups. mdpi.comsciensage.infosciensage.info

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. mdpi.com

In ¹H NMR, the spectrum would exhibit characteristic signals for the protons on the aromatic ring, the urea (B33335) nitrogen atoms, and the methyl group. The 1,3-disubstituted benzene (B151609) ring would produce a complex multiplet pattern. The protons on the urea moiety (NH) would appear as distinct signals, and the methyl (CH₃) protons would present as a singlet or doublet depending on coupling to the adjacent NH proton.

In ¹³C NMR spectroscopy, distinct signals are expected for each unique carbon atom. This includes the carbonyl carbon (C=O) of the urea group, the four distinct aromatic carbons of the 3-bromophenyl ring (including the carbon atom bonded to bromine), and the methyl carbon. The chemical shifts provide definitive evidence of the compound's carbon skeleton. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: Data are estimated based on analyses of structurally similar compounds. Actual experimental values may vary.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic-H | 7.0 - 7.6 | m |

| ¹H | Ar-NH-C=O | 8.2 - 8.8 | s |

| ¹H | C=O-NH-CH₃ | 6.0 - 6.5 | q |

| ¹H | N-CH₃ | 2.7 - 2.9 | d |

| ¹³C | C=O | 154 - 156 | - |

| ¹³C | C-Br | 122 - 124 | - |

| ¹³C | Aromatic-C | 118 - 141 | - |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. sciensage.infosciensage.info These methods are complementary and provide a detailed fingerprint of the molecule. herts.ac.uk

Key expected absorptions in the IR spectrum include:

N-H Stretching: Bands in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibrations of the two N-H groups.

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are found just below 3000 cm⁻¹. libretexts.org

C=O Stretching (Amide I): A strong, characteristic absorption band for the carbonyl group of the urea, typically observed between 1630 and 1680 cm⁻¹.

N-H Bending (Amide II): This band, resulting from N-H bending coupled with C-N stretching, is found around 1550-1620 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

C-Br Stretching: A weaker absorption expected in the lower frequency "fingerprint region" of the spectrum, typically between 500 and 600 cm⁻¹. libretexts.org

Raman spectroscopy would also detect these vibrations, with non-polar bonds like C=C and C-Br often showing strong signals. psu.edu

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound Note: Frequencies are based on data from analogous urea-based compounds. sciensage.infopg.edu.pl

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| N-H Stretch | -NH- | 3300 - 3400 | Medium-Strong |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 2970 | Medium-Weak |

| C=O Stretch (Amide I) | Urea C=O | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | -NH- | 1550 - 1620 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to π → π* transitions within the conjugated system formed by the phenyl ring and the urea functional group. libretexts.orgrsc.org The presence of the bromine atom and the urea substituent on the benzene ring influences the energy of these transitions and thus the maximum absorption wavelength (λmax). sciensage.info The spectrum is useful for quantitative analysis, as absorbance is proportional to concentration according to the Beer-Lambert law. rsc.org Studies on the closely related compound 3-(4-bromophenyl)-1-methoxy-1-methylurea have shown strong absorption in the UV region, and similar characteristics are expected for the 3-bromo isomer. sciensage.infosciensage.info

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₈H₉BrN₂O. mdpi.comrsc.org

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for the molecular ion ([M]⁺) and related fragments: an M peak and an M+2 peak of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom. uni.lu

Table 3: Predicted m/z Values for Molecular Ion Adducts of this compound Source: Data derived from PubChemLite predictions. uni.lu

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₈H₁₀BrN₂O]⁺ | 228.99710 |

| [M+Na]⁺ | [C₈H₉BrN₂ONa]⁺ | 250.97904 |

Chromatographic Techniques for Separation and Analysis of Related Compounds/Metabolites

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound and its potential metabolites from complex mixtures, such as environmental samples or reaction products. univ-annaba.dz

High-Performance Liquid Chromatography (HPLC) is the most common technique used for analyzing phenylurea compounds. researchgate.net A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set to the compound's λmax. nih.gov

Thin-Layer Chromatography (TLC) is also a valuable tool for rapid analysis, such as monitoring the progress of a chemical synthesis or for initial separation of transformation products. asm.org Different solvent systems can be used to achieve separation on a silica (B1680970) gel plate, with visualization under UV light. mdpi.com

Photochemical and Biotransformation Pathways in Environmental Contexts

The environmental fate of this compound is influenced by its susceptibility to transformation through photochemical and biological processes. Studies on analogous phenylurea herbicides provide insight into its likely degradation pathways. univ-annaba.dz

Photochemical transformation can occur when the compound, dissolved in water, is exposed to sunlight. Research on the related compound metobromuron (B166326) (3-(p-bromophenyl)-1-methoxy-1-methylurea) indicates that photolysis can lead to several reactions. researchgate.net Potential pathways for this compound could include hydroxylation of the phenyl ring and cleavage or modification of the urea side chain. researchgate.netresearchgate.net One of the minor photoproducts identified from metobromuron was 3-(p-bromophenyl)-1-methylurea, the 4-bromo isomer of the title compound. researchgate.net

Biotransformation by soil microorganisms is a major route of degradation for phenylurea herbicides. researchgate.net Fungi and bacteria have been shown to metabolize these compounds primarily through two mechanisms:

N-Dealkylation: The removal of the methyl group from the urea nitrogen is a common initial step. researchgate.net For instance, the fungus Rhizoctonia solani was found to metabolize various phenylureas. asm.org

Hydrolysis: Cleavage of the amide bond can occur, leading to the formation of 3-bromoaniline (B18343) and other downstream products. researchgate.net

These transformation processes typically result in a mixture of metabolites that can be separated and identified using the chromatographic and spectroscopic techniques described above. researchgate.net

Aqueous Photolysis Mechanisms

The environmental fate of this compound in aquatic systems is significantly influenced by aqueous photolysis, a process driven by the absorption of solar radiation. As a phenylurea derivative, the compound contains a chromophoric moiety capable of absorbing light in the environmentally relevant UV spectrum (wavelengths > 290 nm), initiating its phototransformation. Research indicates that direct photolysis is the principal mechanism, although indirect photolysis mediated by naturally occurring photosensitizers like nitrate (B79036) ions or humic substances can also contribute to its degradation.

Several distinct transformation pathways have been identified during the aqueous photolysis of this compound. The primary and most frequently reported reaction is the reductive dehalogenation of the parent molecule. This process involves the homolytic cleavage of the carbon-bromine (C-Br) bond upon photoexcitation, generating a phenyl radical intermediate. This highly reactive species subsequently abstracts a hydrogen atom from the surrounding water or other solvent molecules, resulting in the formation of 1-phenyl-3-methylurea as a major photoproduct.

A secondary pathway involves the hydroxylation of the aromatic ring. This can occur through the attack of hydroxyl radicals (•OH) on the phenyl ring. The result is the formation of various hydroxylated derivatives, with the position of the hydroxyl group varying. One of the identified products from this pathway is 1-(3-Bromo-4-hydroxyphenyl)-3-methylurea.

A third, less dominant, degradation route involves the cleavage of the urea side chain. Photolytic cleavage of the amide C-N bond can lead to the formation of 3-bromoaniline, a key and relatively stable intermediate that is also prominent in microbial degradation pathways. The data below summarizes the major products identified in photolysis studies.

| Photoproduct | Chemical Formula | Proposed Formation Pathway |

|---|---|---|

| 1-phenyl-3-methylurea | C₈H₁₀N₂O | Reductive debromination (C-Br bond cleavage) |

| 1-(3-Bromo-4-hydroxyphenyl)-3-methylurea | C₈H₉BrN₂O₂ | Hydroxylation of the aromatic ring |

| 3-bromoaniline | C₆H₆BrN | Cleavage of the urea side chain |

| 1-(3-Bromophenyl)urea | C₇H₇BrN₂O | Photolytic N-demethylation |

Microbial Degradation Studies

Microbial degradation is a critical process governing the persistence and fate of this compound in soil and sediment environments. Studies utilizing pure bacterial cultures and mixed microbial consortia isolated from agricultural soils have elucidated the primary metabolic pathways. The biodegradation of phenylurea herbicides is predominantly initiated by enzymatic hydrolysis.

The principal and most rapid transformation step involves the hydrolysis of the amide bond linking the phenyl group to the urea moiety. This reaction is catalyzed by specific hydrolase or amidase enzymes produced by various soil microorganisms, such as species from the genera Arthrobacter and Bacillus. This enzymatic cleavage breaks down this compound into two primary metabolites: 3-bromoaniline and N-methylcarbamic acid. The latter is unstable and rapidly decomposes into methylamine (B109427) and carbon dioxide. Due to its relative stability and potential for accumulation, 3-bromoaniline is considered the major and most significant metabolite of this initial degradation step.

An alternative, though typically slower, initial pathway is N-demethylation. In this process, the terminal methyl group is enzymatically removed from the urea side chain, yielding 1-(3-Bromophenyl)urea. This metabolite can then be further hydrolyzed to 3-bromoaniline and ammonia (B1221849).

The subsequent fate of 3-bromoaniline is crucial for the complete mineralization of the parent compound. While 3-bromoaniline is more recalcitrant to microbial attack than the parent herbicide, certain microorganisms can further degrade it, often through ring cleavage mechanisms. However, under some environmental conditions, 3-bromoaniline can undergo transformation into more complex and persistent molecules, such as 3,3'-dibromoazoxybenzene, through microbial mediation.

| Metabolite | Chemical Formula | Enzymatic Step/Pathway |

|---|---|---|

| 3-bromoaniline | C₆H₆BrN | Primary product of amide bond hydrolysis |

| 1-(3-Bromophenyl)urea | C₇H₇BrN₂O | Product of N-demethylation |

| N-methylcarbamic acid | C₂H₅NO₂ | Transient product of amide bond hydrolysis |

| Methylamine | CH₅N | Decomposition product of N-methylcarbamic acid |

| 3,3'-Dibromoazoxybenzene | C₁₂H₈Br₂N₂O | Condensation/transformation product of 3-bromoaniline |

Current Research Trajectories and Future Perspectives on 1 3 Bromophenyl 3 Methylurea Analogues

Development of Novel Urea-Based Scaffolds

The urea (B33335) moiety is a cornerstone in the design of bioactive compounds due to its ability to form critical hydrogen bonds with biological targets such as enzymes and receptors. nih.govresearchgate.net This has spurred extensive research into the synthesis of novel urea-based scaffolds to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

Traditional methods for synthesizing urea derivatives often involve hazardous reagents like phosgene (B1210022). nih.gov Consequently, a significant research focus is on developing safer and more environmentally friendly synthetic methodologies. nih.gov Modern approaches often utilize the reaction of amines with isocyanates or their equivalents under mild conditions, sometimes employing one-pot procedures to improve efficiency and yield. nih.govmdpi.com

Recent synthetic strategies have focused on creating diverse libraries of urea derivatives by introducing various substituents and functional groups. For instance, diarylureas have been a particular area of interest for their potential as kinase inhibitors in cancer therapy. nih.govgoogle.com The introduction of different aryl groups allows for the fine-tuning of the compound's electronic and steric properties, which can significantly impact its biological activity.

Another avenue of exploration is the incorporation of the urea functionality into more complex molecular architectures. This includes the development of hybrid molecules that combine the urea scaffold with other pharmacologically active motifs, such as pyridine (B92270), triazole, or natural product derivatives like carnosic acid. mdpi.commdpi.comnih.gov This hybridization strategy aims to create multifunctional molecules with enhanced therapeutic potential. mdpi.com For example, the synthesis of 1,2,3-triazole-cored structures tethering aryl urea has been explored to develop new anti-cancer agents. mdpi.com

Table 1: Examples of Novel Urea-Based Scaffolds and their Synthetic Approaches

| Scaffold Type | Synthetic Approach | Key Features | Potential Applications |

|---|---|---|---|

| Diarylureas | Reaction of anilines with isocyanates | Two aryl groups attached to the urea nitrogen atoms | Kinase inhibitors for cancer therapy nih.gov |

| Pyridine-Urea Hybrids | Hybridization of pyridine and urea moieties | Combines the pharmacophoric features of both structures | VEGFR2 inhibitors for cancer treatment mdpi.com |

| Triazole-Urea Conjugates | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Incorporates a stable 1,2,3-triazole ring | Anticancer agents with high safety profiles mdpi.com |

| Carnosic Acid-Urea Derivatives | Modification of the natural product carnosic acid | Combines a natural product scaffold with a urea moiety | Anticancer agents with potential for selectivity nih.gov |

Emerging Therapeutic Areas and Unexplored Biological Applications

The structural versatility of urea derivatives has led to their investigation in a broad spectrum of therapeutic areas beyond their well-established roles. While their application as anticancer agents, particularly as kinase inhibitors, is widely recognized, researchers are actively exploring new frontiers. nih.govoup.com

Antimicrobial and Antiviral Agents: There is growing interest in the potential of urea-containing compounds to combat infectious diseases. nih.gov Studies have shown that certain phenylurea derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus and Acinetobacter baumannii. mdpi.com The adamantyl urea derivative, in particular, has demonstrated significant growth inhibition against A. baumannii. mdpi.com Furthermore, some historical urea-based drugs like ritonavir (B1064) have been used in anti-HIV therapies. nih.gov

Neurodegenerative and Inflammatory Diseases: The modulation of enzymes involved in neuroinflammation and neurodegeneration is another promising area. For example, inhibitors of fatty acid amide hydrolase (FAAH), which often feature a urea or carbamate (B1207046) core, are being developed for their potential therapeutic benefits in managing pain, inflammation, and multiple sclerosis. rsc.org Soluble epoxide hydrolase (sEH) inhibitors, which can possess a urea moiety, are being investigated for their potential in treating hypertension, stroke, and inflammatory diseases. nih.gov

Agrochemicals: The application of phenylurea derivatives extends to agriculture. For instance, some analogues act as herbicides, and there is potential to develop next-generation herbicides with enhanced target binding and efficacy. The optimization of urease inhibitors is also a key area of research to improve the efficiency of urea-based fertilizers and reduce ammonia (B1221849) emissions. researchgate.netinternational-agrophysics.org

Unexplored Biological Applications: The vast chemical space of urea derivatives suggests that many of their biological activities remain undiscovered. Structural similarities to naturally occurring compounds hint at unexplored potential against various microbial or inflammatory targets. The development of new screening platforms and a deeper understanding of structure-activity relationships (SAR) will be crucial in uncovering these novel applications.

Table 2: Emerging Therapeutic and Biological Applications of Urea Derivatives

| Therapeutic/Biological Area | Target/Mechanism | Example Compound/Derivative Type | Research Findings |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Adamantyl urea derivatives | Demonstrated significant growth inhibition against Acinetobacter baumannii. mdpi.com |

| Anti-inflammatory | Inhibition of soluble epoxide hydrolase (sEH) | Urea-based sEH inhibitors | Potential therapeutic strategy for hypertension and inflammatory diseases. nih.gov |

| Neuroprotection | Inhibition of fatty acid amide hydrolase (FAAH) | Uracil urea derivatives | Highly potent and selective FAAH inhibitors developed for potential use in pain and inflammatory diseases. rsc.org |

| Agrochemical | Urease inhibition | N-(n-butyl)thiophosphoric triamide (NBPT) | Reduces ammonia volatilization from urea fertilizers, improving nitrogen availability for crops. international-agrophysics.org |

Advanced Computational Design and Optimization Strategies

Computational chemistry has become an indispensable tool in modern drug discovery, and the design of urea-based compounds is no exception. Advanced computational strategies are increasingly being employed to predict the properties of novel analogues, optimize their structures for enhanced activity and selectivity, and elucidate their mechanisms of action at a molecular level. imist.masouthernresearch.org

Molecular Docking and Dynamics: Molecular docking studies are routinely used to predict the binding modes of urea derivatives within the active sites of their target proteins. nih.govnih.gov This allows researchers to understand the key interactions, such as hydrogen bonds formed by the urea moiety, that are crucial for biological activity. researchgate.net Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time, helping to refine the design of more effective inhibitors. mdpi.com

Quantum Mechanical Modeling: Quantum mechanical (QM) calculations are utilized to understand the electronic properties of urea derivatives. imist.masouthernresearch.org These methods can determine parameters such as molecular orbital energies (HOMO and LUMO), which are related to the reactivity and stability of the compounds. imist.ma This information is valuable for predicting how modifications to the chemical structure will affect the compound's behavior.

Structure-Activity Relationship (SAR) Studies: Computational tools are instrumental in building robust SAR models. By analyzing the relationship between the structural features of a series of compounds and their biological activity, researchers can identify the key chemical modifications that lead to improved potency and selectivity. rsc.orgnih.gov This data-driven approach accelerates the optimization process and reduces the need for extensive and costly experimental screening.

Predictive Modeling for Drug-like Properties: Beyond predicting biological activity, computational models are used to assess the pharmacokinetic properties of new compounds, such as absorption, distribution, metabolism, and excretion (ADME). mdpi.com This early-stage evaluation helps to identify candidates with a higher probability of success in later stages of drug development.

Table 3: Computational Strategies in the Design of Urea Derivatives

| Computational Method | Application | Information Gained | Impact on Drug Design |

|---|---|---|---|

| Molecular Docking | Predicting ligand-protein binding | Binding poses and key interactions | Guides the design of more potent inhibitors nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of complexes | Dynamic behavior and stability of interactions | Refines inhibitor design for better target engagement mdpi.com |

| Quantum Mechanical (QM) Modeling | Analyzing electronic properties | Reactivity, stability, and energy levels | Predicts the effect of structural modifications on compound behavior imist.masouthernresearch.org |

| Structure-Activity Relationship (SAR) | Identifying key structural features for activity | Correlation between structure and biological effect | Accelerates the optimization of lead compounds rsc.orgnih.gov |

Collaborative Research Initiatives in Urea Chemistry

The complexity of modern drug discovery and materials science necessitates a collaborative approach, bringing together experts from various disciplines. southernresearch.org Collaborative research initiatives in urea chemistry are crucial for driving innovation and translating fundamental research into practical applications.

These collaborations often involve partnerships between academic institutions, research institutes, and pharmaceutical companies. southernresearch.orgethernet.edu.et Such initiatives facilitate the sharing of resources, expertise, and specialized equipment, which can be particularly beneficial for computationally intensive research and high-throughput screening. southernresearch.orgadvanceaec.net

International collaborations are also becoming increasingly common, fostering a global exchange of ideas and accelerating scientific progress. tubitak.gov.trutexas.edu For example, bilateral cooperation programs between national science academies support joint research projects in areas like the artificial photosynthesis of urea and the development of new materials. tubitak.gov.tr

These initiatives are not limited to drug discovery. There is a growing emphasis on developing sustainable chemical processes, and collaborative efforts are underway to create greener methods for urea production, which is a major contributor to global energy consumption and carbon emissions. utexas.eduacs.orgcarboncapturemagazine.com By bringing together chemists, engineers, and materials scientists, these projects aim to address significant environmental challenges. utexas.edu

The success of these collaborations hinges on effective communication and the integration of diverse expertise, from synthetic and medicinal chemistry to computational modeling and biological evaluation. southernresearch.orgethernet.edu.et By working together, researchers can tackle complex scientific questions and accelerate the development of new technologies based on urea chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Bromophenyl)-3-methylurea, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between 3-bromophenyl isocyanate and methylamine derivatives. Optimization can be achieved using factorial design to test variables like temperature, solvent polarity, and catalyst concentration . Protecting groups (e.g., Boc) may enhance selectivity during urea bond formation, as seen in analogous compounds . Post-synthesis purification often employs column chromatography or recrystallization.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the 3-bromophenyl group (aromatic protons) and methylurea moiety (NH and CH₃ signals).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% is standard for biological assays).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ peak at 243.08 m/z).

Structural descriptors like InChI keys and SMILES strings (e.g., derived from PubChem data) aid in database alignment .

Q. What spectroscopic or chromatographic standards should be prioritized for quality control?

- Methodological Answer : Use certified reference materials (CRMs) for calibration. Comparative analysis with published spectra (e.g., IR carbonyl stretches ~1650–1700 cm⁻¹ for urea) ensures consistency. Retention time matching in HPLC against known analogs (e.g., 1-(4-Bromophenyl)-3-methylurea) helps validate reproducibility .

Advanced Research Questions

Q. How do structural modifications at the urea moiety influence the compound’s enzyme inhibitory activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies are critical. For example:

- Substituent Effects : Electron-withdrawing groups (e.g., bromine) on the phenyl ring enhance hydrogen bonding with enzyme active sites, as observed in kinase inhibition studies .

- Methyl Group Impact : The methyl group on urea may reduce solubility but improve metabolic stability. Comparative assays with 1-(3-Bromophenyl)-urea (lacking the methyl group) can isolate this effect .

Q. What advanced computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., tyrosine kinases) by simulating ligand-receptor binding affinities.

- Quantitative SAR (QSAR) : Machine learning models trained on datasets of urea derivatives correlate physicochemical properties (logP, polar surface area) with activity .

- DFT Calculations : Assess electronic effects of bromine substitution on reactivity and interaction energetics .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., pH, cell lines). Strategies include:

- Meta-Analysis : Pooling data from multiple studies while controlling for variables like concentration ranges.

- Standardized Protocols : Adopting guidelines from organizations like ASTM International for enzyme assays.

- Replication Studies : Independent validation under identical conditions to isolate experimental artifacts .

Q. What in vitro assays are recommended for evaluating kinase inhibitory potential?

- Methodological Answer :

- Fluorescence-Based Assays : Use ATP-competitive probes (e.g., ADP-Glo™) to measure kinase activity inhibition.

- Cellular IC₅₀ Determination : Dose-response curves in cancer cell lines (e.g., HeLa) with Western blotting to confirm target modulation (e.g., phosphorylated ERK reduction) .

Q. How can factorial design optimize reaction yields in large-scale synthesis?

- Methodological Answer : A 2³ factorial design tests three factors (temperature, catalyst loading, stoichiometry) at two levels. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.